4,4,4-Trifluoro-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and fluoropyrimidine groups, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 4,4,4-Trifluoro-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the fluoropyrimidine group: This step involves the nucleophilic substitution reaction where a fluoropyrimidine derivative is introduced to the piperidine ring.
Addition of the trifluoromethyl group: This is typically done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
4,4,4-Trifluoro-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the fluorine atoms, leading to the formation of new derivatives.
Scientific Research Applications
4,4,4-Trifluoro-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and interactions due to its ability to act as a substrate or inhibitor.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one involves its interaction with specific molecular targets. The fluoropyrimidine group can interact with nucleic acids or proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
4,4,4-Trifluoro-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one can be compared with other fluorinated compounds such as:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound also contains a trifluoromethyl group but differs in its phenyl group, leading to different chemical properties and applications.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: The presence of a naphthyl group in this compound provides unique aromatic characteristics, distinguishing it from the piperidine derivative.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione:
Properties
IUPAC Name |
4,4,4-trifluoro-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N3O2/c14-9-7-18-12(19-8-9)22-10-2-5-20(6-3-10)11(21)1-4-13(15,16)17/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCZSIFSGUTHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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